Delanterone

Description

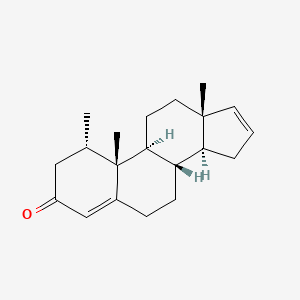

Delanterone (CAS: 63014-96-0; molecular formula: C20H28O) is a synthetic steroid derivative classified as an antiandrogen, primarily used to block the effects of androgens like testosterone by competitively inhibiting androgen receptors . Its molecular structure, characterized by a 20-carbon backbone with a ketone group, distinguishes it from other steroids (e.g., cyproterone acetate, spironolactone) .

Properties

CAS No. |

63014-96-0 |

|---|---|

Molecular Formula |

C20H28O |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

(1S,8S,9S,10R,13R,14S)-1,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H28O/c1-13-11-15(21)12-14-6-7-16-17-5-4-9-19(17,2)10-8-18(16)20(13,14)3/h4,9,12-13,16-18H,5-8,10-11H2,1-3H3/t13-,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

GDONNNQFENTLQC-VWTPSIDOSA-N |

SMILES |

CC1CC(=O)C=C2C1(C3CCC4(C=CCC4C3CC2)C)C |

Isomeric SMILES |

C[C@H]1CC(=O)C=C2[C@]1([C@H]3CC[C@@]4(C=CC[C@H]4[C@@H]3CC2)C)C |

Canonical SMILES |

CC1CC(=O)C=C2C1(C3CCC4(C=CCC4C3CC2)C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Delanterone, being a steroidal compound, can undergo various types of chemical reactions:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Delanterone has been primarily studied for its potential as an antiandrogen. Antiandrogens are compounds that prevent androgens like testosterone from exerting their biological effects in the body. This makes this compound of interest in the fields of chemistry, biology, and medicine, particularly for conditions like acne and androgen-dependent diseases . due to its poor efficacy, it has not seen widespread use or further development.

Mechanism of Action

Delanterone functions as an antiandrogen by binding to androgen receptors, thereby preventing androgens from exerting their effects . This mechanism is similar to other steroidal antiandrogens, which compete with androgens for receptor binding, thus inhibiting their biological activity. The molecular targets involved are primarily the androgen receptors, and the pathways affected include those regulated by androgens.

Comparison with Similar Compounds

Structural and Functional Comparison

Delanterone’s antiandrogenic activity aligns with compounds like flutamide, cyproterone acetate, and spironolactone, but structural differences lead to variations in potency, selectivity, and side-effect profiles.

| Compound | CAS Number | Molecular Formula | Primary Indication | Key Structural Feature |

|---|---|---|---|---|

| This compound | 63014-96-0 | C20H28O | Antiandrogen | 20-carbon backbone with ketone group |

| Flutamide | 13311-84-7 | C11H11F3N2O3 | Prostate cancer | Non-steroidal arylpropionamide |

| Cyproterone Acetate | 427-51-0 | C24H29ClO4 | Prostate cancer, hirsutism | Steroidal 17α-acetoxy modification |

| Spironolactone | 52-01-7 | C24H32O4S | Hypertension, heart failure | 17α-lactone ring with sulfur substitution |

Key Observations :

- Steroidal vs. Non-Steroidal: this compound and cyproterone acetate are steroidal antiandrogens, enabling dual activity (androgen receptor antagonism + progesterone receptor agonism). Flutamide, a non-steroidal agent, lacks hormonal side effects but has higher hepatotoxicity risk .

- Receptor Selectivity: this compound shows moderate selectivity for androgen receptors compared to spironolactone, which also antagonizes aldosterone receptors, leading to diuretic effects .

- Metabolic Stability : this compound’s ketone group enhances metabolic stability over hydroxyprogesterone derivatives like megestrol acetate .

Pharmacokinetic and Efficacy Data

Limited clinical data are available for this compound, but preclinical studies suggest:

- Binding Affinity: this compound’s androgen receptor binding affinity (IC50 ≈ 50 nM) is lower than cyproterone acetate (IC50 ≈ 5 nM) but comparable to spironolactone .

- Half-Life : Estimated at 8–12 hours, shorter than flutamide (5–6 hours) but longer than topical antiandrogens like ketoconazole .

- Efficacy in Prostate Cancer : In vitro studies show 60–70% inhibition of androgen-dependent LNCaP cell growth at 10 μM, outperforming nilutamide (40–50%) but underperforming enzalutamide (90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.